molecular formula C8H6BrClN2 B11761131 6-bromo-4-chloro-7-methyl-1H-indazole

6-bromo-4-chloro-7-methyl-1H-indazole

Cat. No.: B11761131
M. Wt: 245.50 g/mol
InChI Key: OJEAFZUUOJZMON-UHFFFAOYSA-N
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Description

6-bromo-4-chloro-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents at specific positions on the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-chloro-7-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the diazotization of 4-chloro-2-fluoroaniline followed by a reaction with sodium nitrite and nitrite . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of indazole derivatives often involves metal-catalyzed synthesis due to their high yields and minimal formation of byproducts. The use of catalysts like copper and silver in cyclization reactions is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-chloro-7-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted indazole derivatives .

Scientific Research Applications

6-bromo-4-chloro-7-methyl-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-7-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-chloro-7-methyl-1H-indazole is unique due to the specific combination of bromine, chlorine, and methyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

6-bromo-4-chloro-7-methyl-1H-indazole

InChI

InChI=1S/C8H6BrClN2/c1-4-6(9)2-7(10)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12)

InChI Key

OJEAFZUUOJZMON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1NN=C2)Cl)Br

Origin of Product

United States

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